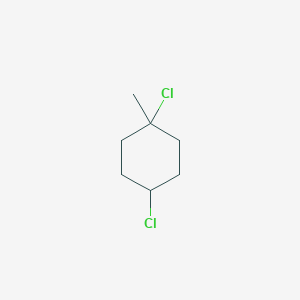

Cyclohexane, 1,4-dichloro-1-methyl-

描述

Contextualization within Halogenated Cyclohexane (B81311) Chemistry and Alicyclic Systems

Halogenated cyclohexanes are cyclohexane rings where one or more hydrogen atoms have been replaced by halogens. These substitutions introduce polarity and a potential leaving group, dramatically influencing the molecule's reactivity. youtube.com The chemistry of these compounds is deeply rooted in the conformational preferences of the cyclohexane ring, which predominantly exists in a chair conformation to minimize steric and torsional strain. The orientation of substituents as either axial or equatorial has profound implications for the molecule's stability and reactivity. For instance, in elimination reactions (E2), a halogen substituent must typically be in an axial position to be anti-periplanar to an adjacent axial hydrogen, a necessary stereoelectronic requirement for the reaction to proceed efficiently. libretexts.orglibretexts.org

Significance of Dichlorinated and Methyl-Substituted Cyclohexane Frameworks in Organic Research

Dichlorinated and methyl-substituted cyclohexane frameworks are of significant interest in organic research for several reasons. The presence of two chlorine atoms offers two potential sites for nucleophilic substitution or elimination reactions, allowing for the synthesis of a variety of other functionalized cyclohexanes. The regioselectivity and stereoselectivity of these reactions are often dependent on the conformational biases imposed by the substituents.

The methyl group, while not reactive in the same way as a chlorine atom, plays a crucial role in influencing the conformational equilibrium of the cyclohexane ring. Due to its steric bulk, a methyl group preferentially occupies an equatorial position to minimize 1,3-diaxial interactions. This preference can, in turn, influence the preferred orientation of other substituents on the ring, thereby affecting the molecule's reactivity. For instance, in a compound like cis-2-methyl-1-chlorocyclohexane, the methyl group's preference for the equatorial position can make it easier for the chlorine to adopt the axial position required for E2 elimination, leading to a faster reaction rate compared to its trans isomer. libretexts.org

The study of these substituted systems provides valuable data for understanding fundamental concepts such as A-values (conformational preferences), the principles of stereoisomerism, and the mechanisms of substitution and elimination reactions in cyclic systems. libretexts.orglibretexts.orglibretexts.orgidc-online.com

Scope and Research Objectives Pertaining to Cyclohexane, 1,4-dichloro-1-methyl-

The primary research interest in a molecule such as 1,4-dichloro-1-methylcyclohexane lies in understanding how the presence of three substituents on the cyclohexane ring—two chlorine atoms and a methyl group at the 1- and 4-positions—collectively influences its structure, stereochemistry, and reactivity.

Key research objectives for this compound would include:

Synthesis and Stereoisomerism: Investigating synthetic routes to produce 1,4-dichloro-1-methylcyclohexane and identifying the possible stereoisomers (cis and trans diastereomers) that can be formed. Due to the substitution pattern, both cis and trans isomers would be chiral and could exist as a pair of enantiomers.

Conformational Analysis: Determining the preferred chair conformation for each stereoisomer. This would involve analyzing the steric interactions between the axial/equatorial chlorine and methyl groups to predict the most stable conformer.

Reactivity Studies: Examining the compound's behavior in nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. Research would focus on how the conformational preferences and the nature of the substitution at the carbon atoms (one tertiary and one secondary) affect the reaction pathways and the products formed. For example, elimination reactions would be expected to follow Zaitsev's rule, favoring the formation of the most substituted alkene, but this can be influenced by the stereochemical requirements of the E2 mechanism. libretexts.org

Properties of 1,4-Dichloro-1-methylcyclohexane

| Property | Value | Source |

| Molecular Formula | C7H12Cl2 | nih.gov |

| Molecular Weight | 167.07 g/mol | nih.gov |

| IUPAC Name | 1,4-dichloro-1-methylcyclohexane | nih.gov |

| CAS Number | 57992-28-6 | nih.gov |

| Canonical SMILES | CC1(CCC(CC1)Cl)Cl | nih.gov |

Related Compound Properties

| Compound Name | Molecular Formula | Molecular Weight |

| Methylcyclohexane (B89554) | C7H14 | 98.189 g·mol−1 |

| trans-1,4-Dichlorocyclohexane | C6H10Cl2 | 153.050 g/mol |

Structure

3D Structure

属性

IUPAC Name |

1,4-dichloro-1-methylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Cl2/c1-7(9)4-2-6(8)3-5-7/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEJOAXHZOOBFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481898 | |

| Record name | Cyclohexane, 1,4-dichloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57992-28-6 | |

| Record name | Cyclohexane, 1,4-dichloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical and Conformational Landscape of 1,4 Dichloro 1 Methylcyclohexane

Inherent Conformational Isomerism of Cyclohexane (B81311) Rings

The flexibility of the cyclohexane ring is central to understanding the structure of 1,4-dichloro-1-methylcyclohexane. Far from being a planar hexagon, the ring puckers to alleviate angle and torsional strain, leading to various three-dimensional arrangements known as conformers.

Chair Conformations and Inversion Dynamics for 1,4-dichloro-1-methylcyclohexane

The most stable conformation of a cyclohexane ring is the chair form. libretexts.org In this arrangement, all carbon-carbon bond angles are approximately 109.5°, minimizing angle strain, and all hydrogen atoms on adjacent carbons are staggered, which minimizes torsional strain. libretexts.orgpressbooks.pub For 1,4-dichloro-1-methylcyclohexane, the substituents can occupy two distinct types of positions in the chair conformation: axial (perpendicular to the general plane of the ring) and equatorial (extending from the "equator" of the ring). pressbooks.pub

A key feature of the chair conformation is its ability to undergo a "ring flip," a rapid interconversion between two different chair forms. pressbooks.pub During this process, axial substituents become equatorial, and equatorial substituents become axial. youtube.com In the context of 1,4-dichloro-1-methylcyclohexane, this dynamic equilibrium is crucial.

For the cis isomer, one substituent is axial and the other is equatorial. A ring flip will interconvert these positions. libretexts.orglibretexts.org The relative stability of the two chair conformers will depend on which substituent occupies the more sterically demanding axial position. For the trans isomer, the substituents are either both axial or both equatorial. libretexts.orglibretexts.org The diequatorial conformer is significantly more stable due to the avoidance of steric strain from 1,3-diaxial interactions. libretexts.orglibretexts.org

Higher Energy Conformers: Boat and Twist-Boat Structures and Interconversion Pathways

While the chair conformation is the most stable, other higher-energy conformers exist, such as the boat and twist-boat (or skew-boat) forms. libretexts.orgfiveable.me The boat conformation is less stable than the chair due to steric hindrance between the "flagpole" hydrogens at the C1 and C4 positions and torsional strain from eclipsed bonds along the sides. libretexts.orgdavuniversity.org

The boat conformation can alleviate some of this strain by twisting, forming the twist-boat conformation. libretexts.orgmasterorganicchemistry.com This twisted form is more stable than the true boat but still significantly less stable than the chair conformation, by approximately 5.5 kcal/mol. libretexts.orgfiveable.me The interconversion between the two chair forms of cyclohexane proceeds through these higher-energy intermediates. The pathway involves moving from a chair to a half-chair, then to a twist-boat, and through another half-chair to the inverted chair. wikipedia.org The boat conformation can be an intermediate in the interconversion between twist-boat forms. wikipedia.org

Relative Energies of Cyclohexane Conformers

| Conformation | Relative Energy (kJ/mol) | Stability Ranking |

|---|---|---|

| Chair | 0 | Most Stable |

| Twist-Boat | ~23 | Less Stable |

| Boat | ~30 | Even Less Stable |

Configurational Isomerism: Enantiomers and Diastereomers of 1,4-dichloro-1-methylcyclohexane

Beyond the transient conformational isomers, 1,4-dichloro-1-methylcyclohexane also exhibits configurational isomerism, where isomers can only be interconverted by breaking and reforming chemical bonds.

Cis/Trans Relationships in 1,4-Disubstituted Cyclohexanes

In disubstituted cyclohexanes, the relative orientation of the two substituents gives rise to cis and trans isomers. libretexts.org In the cis isomer, the substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. libretexts.org For 1,4-disubstituted cyclohexanes, the cis isomer has one substituent in an axial position and the other in an equatorial position in its chair conformations. libretexts.org Conversely, the trans isomer can exist in two chair conformations: one where both substituents are equatorial and another where both are axial. libretexts.org These cis and trans isomers are diastereomers of each other. libretexts.orgbrainly.com

Influence of Substituents on Conformational Equilibria

The position of the conformational equilibrium in substituted cyclohexanes is determined by the steric bulk of the substituents. lumenlearning.comlibretexts.org Larger substituents prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it. libretexts.org

The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which is the difference in Gibbs free energy between the equatorial and axial conformations. masterorganicchemistry.comwikipedia.org A larger A-value indicates a greater preference for the equatorial position. masterorganicchemistry.comwikipedia.org

A-Values for Relevant Substituents

| Substituent | A-value (kcal/mol) |

|---|---|

| -CH₃ (Methyl) | 1.70 - 1.74 |

Data from multiple sources. libretexts.orgmasterorganicchemistry.com

For cis-1,4-dichloro-1-methylcyclohexane, there are two possible chair conformations. In one, the methyl group is axial and the C4-chloro is equatorial. In the other, the methyl group is equatorial and the C4-chloro is axial. Given that the methyl group has a significantly larger A-value than the chloro group, the conformer with the equatorial methyl group will be more stable and thus predominate at equilibrium. libretexts.orglibretexts.orgreddit.com

For trans-1,4-dichloro-1-methylcyclohexane, one chair conformer has both the methyl and chloro groups in equatorial positions, while the ring-flipped conformer has both in axial positions. stackexchange.com The diequatorial conformer is strongly favored due to the high energetic cost of placing both groups in the sterically hindered axial positions. libretexts.orglibretexts.orgstackexchange.com The energy difference would be approximately the sum of the A-values for the methyl and chloro groups. stackexchange.com

A-Values and Conformational Preferences of Halogen and Methyl Groups in Substituted Cyclohexanes

The chair conformation is the most stable arrangement for the cyclohexane ring. libretexts.org In a monosubstituted cyclohexane, the two chair conformers, which interconvert via a "ring flip," are not energetically equivalent. libretexts.orgpressbooks.pub The substituent can occupy either an axial position, pointing perpendicular to the ring's general plane, or an equatorial position, pointing outwards from the ring's "equator." masterorganicchemistry.com

The preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformations. wikipedia.orgpharmacy180.com A larger A-value indicates a stronger preference for the equatorial position, which is generally favored to minimize steric strain. libretexts.orglibretexts.org This strain arises from 1,3-diaxial interactions, where an axial substituent experiences steric repulsion with the two axial hydrogens on the same side of the ring. lumenlearning.comlibretexts.org

For the substituents on 1,4-dichloro-1-methylcyclohexane, the A-values provide a basis for predicting the most stable conformation.

Interactive Data Table: A-Values for Relevant Substituents

| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |

| -CH₃ | 1.7-1.74 | 7.1-7.3 |

| -Cl | ~0.52 | ~2.2 |

Note: The values are experimentally determined and can vary slightly between sources. The energy difference for the methyl group means that at room temperature, approximately 95% of methylcyclohexane (B89554) molecules are in the equatorial conformer. masterorganicchemistry.comlibretexts.org

The A-value for a methyl group is significantly larger than that for a chlorine atom, indicating that the methyl group is considered "bulkier" in this context. wikipedia.orgmasterorganicchemistry.com This is not solely about physical size but the extent of steric interaction. pharmacy180.com While halogens like chlorine increase in atomic size down the group, their A-values are similar because the increasing carbon-halogen bond length places the larger atoms further from the ring, mitigating the 1,3-diaxial interactions. pharmacy180.commasterorganicchemistry.com

In disubstituted cyclohexanes like 1,4-dichloro-1-methylcyclohexane, the most stable conformation will be the one that minimizes the total steric strain by placing the group with the largest A-value (the methyl group) in the equatorial position. wikipedia.orglibretexts.orglibretexts.org

Stereoelectronic Effects and Non-Bonded Interactions (e.g., 1,3-diaxial interactions)

The conformational landscape of 1,4-dichloro-1-methylcyclohexane is primarily shaped by non-bonded interactions, specifically 1,3-diaxial interactions, which are a form of steric strain. pressbooks.pub When a substituent is in the axial position, it is brought into close proximity with the other two axial atoms or groups at the C3 and C5 positions (relative to the substituent at C1). lumenlearning.comlibretexts.org This repulsion destabilizes the conformation. sapub.org

For an axial methyl group, the steric strain is due to two gauche butane-like interactions between the methyl group and the axial hydrogens at C3 and C5. pressbooks.pub These interactions collectively contribute to its A-value of approximately 1.7 kcal/mol. masterorganicchemistry.com An axial chlorine atom experiences similar, though weaker, repulsions, resulting in a lower A-value. openstax.org

Beyond classical steric hindrance, stereoelectronic effects, which involve the interaction of orbitals, also influence molecular stability. wikipedia.org These effects arise from orbital overlap between bonding, non-bonding, and anti-bonding orbitals. wikipedia.orgacs.org Hyperconjugation is a key type of stereoelectronic interaction where a donor orbital (like a σ C-H bond) interacts with a suitable acceptor orbital (like a σ* anti-bonding orbital). nih.govepa.gov For instance, the gauche effect, where a conformation is unexpectedly stabilized despite steric clash, is explained by a stabilizing σ(C–H) → σ(C–F) interaction in 1,2-difluoroethane. wikipedia.org In halogenated cyclohexanes, such hyperconjugative interactions between ring bonds and the C-Cl bond's anti-bonding orbital (σC-Cl) can subtly influence bond lengths and conformational energies. acs.orgnih.gov However, in the case of 1,4-dichloro-1-methylcyclohexane, the dominant factor determining conformational preference remains the avoidance of severe 1,3-diaxial steric strain. pressbooks.publibretexts.org

Chiroptical Properties and Chiral Resolution Strategies for Optically Active Isomers of 1,4-dichloro-1-methylcyclohexane

Analysis of Optical Activity in Chiral 1,4-dichloro-1-methylcyclohexane Isomers

The chirality of a molecule, its non-superimposability on its mirror image, is a prerequisite for optical activity—the ability to rotate the plane of polarized light. sapub.orgscispace.com To determine if an isomer of 1,4-dichloro-1-methylcyclohexane is chiral, we must analyze its stereoisomers, which are the cis and trans diastereomers.

cis-1,4-dichloro-1-methylcyclohexane : In this isomer, the two chlorine atoms are on the same side of the cyclohexane ring. The carbon atom C1 is bonded to four different groups: a methyl group, a chlorine atom, the -CH₂-CH₂- path of the ring, and the -CH(Cl)-CH₂- path of the ring. However, due to the substitution pattern, a plane of symmetry passes through the C1-methyl and C4-chloro bonds. Molecules with an internal plane of symmetry are achiral and therefore optically inactive.

Methodologies for Enantiomeric Separation and Purity Assessment

Since the trans isomer of 1,4-dichloro-1-methylcyclohexane exists as a racemic mixture, separating the enantiomers is necessary to obtain an optically active sample. jackwestin.com This process is known as chiral resolution. wikipedia.org Because enantiomers have identical physical properties like boiling point and solubility, standard separation techniques are ineffective. libretexts.org Resolution relies on converting the enantiomers into diastereomers, which have different physical properties and can be separated. jackwestin.comlibretexts.org

Common strategies for chiral resolution applicable to compounds like halogenated hydrocarbons include:

Formation of Diastereomeric Adducts: This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. wikipedia.org For non-functionalized hydrocarbons, this can be achieved by forming inclusion complexes with a chiral host compound. researchgate.net For example, chiral hosts derived from tartaric acid have been used to resolve racemic hydrocarbons by forming diastereomeric inclusion complexes that can be separated by crystallization. researchgate.net One enantiomer fits better into the chiral cavity of the host, allowing for its selective crystallization. researchgate.netrsc.org

Chiral Chromatography: This is a powerful and widely used method for separating enantiomers. jackwestin.comrsc.org The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. jackwestin.com This technique can be applied on both analytical and preparative scales. rsc.org

Once the enantiomers are separated, their optical purity, or enantiomeric excess (ee), must be assessed. This is typically done using:

Polarimetry: This technique measures the angle of optical rotation of a sample. scispace.com The specific rotation of a pure enantiomer is a known physical constant. By measuring the rotation of the separated sample, its enantiomeric purity can be determined.

Chiral Chromatography: Analytical chiral chromatography (such as chiral HPLC or GC) is also used to determine the ratio of the two enantiomers in a sample, providing a direct measure of enantiomeric excess. rsc.org

Advanced Spectroscopic and Diffraction Based Characterization of 1,4 Dichloro 1 Methylcyclohexane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the intricate structural and dynamic properties of 1,4-dichloro-1-methylcyclohexane. By analyzing the magnetic behavior of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for the stereochemical assignment of 1,4-dichloro-1-methylcyclohexane isomers. The chemical shifts (δ) of the methyl group and ring carbons are particularly sensitive to their axial or equatorial orientation.

In ¹³C NMR, an axial methyl group typically exhibits an upfield chemical shift compared to an equatorial methyl group due to the γ-gauche effect, a steric compression that increases shielding. researchgate.net For instance, in related methylcyclohexane (B89554) systems, the chemical shift of an axial methyl carbon is observed at a higher field than its equatorial counterpart. researchgate.net This principle is a key diagnostic tool for assigning the stereochemistry of the two diastereomers of 1,4-dichloro-1-methylcyclohexane. The isomer with the axial methyl group will display a characteristic upfield shift for that carbon signal.

Similarly, the chemical shifts of the ring carbons are influenced by the orientation of the substituents. Carbons bearing axial substituents are generally shielded and appear at a higher field in the ¹³C NMR spectrum compared to those with equatorial substituents. researchgate.net However, the precise chemical shifts can be influenced by the interplay of steric and electronic effects from both chloro and methyl substituents.

Proton NMR (¹H NMR) provides complementary information. The chemical shifts of the ring protons are affected by the anisotropy of the C-Cl and C-C bonds. ucl.ac.uk Furthermore, the coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them, as described by the Karplus equation. organicchemistrydata.org This relationship allows for the determination of the relative stereochemistry of the protons and, by extension, the conformation of the cyclohexane (B81311) ring. For example, a large coupling constant between two vicinal protons (typically 8-13 Hz) is indicative of an axial-axial relationship, while smaller coupling constants (typically 1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. nih.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for 1,4-Dichloro-1-methylcyclohexane Isomers

| Carbon Atom | Equatorial Methyl Isomer (Predicted δ, ppm) | Axial Methyl Isomer (Predicted δ, ppm) | Key Differentiating Feature |

| Methyl Carbon | ~20-25 | ~15-20 | Upfield shift in axial isomer (γ-gauche effect) |

| C1 | ~70-75 | ~65-70 | Shielding effect of axial methyl |

| C2/C6 | ~30-35 | ~25-30 | Shielding effect of axial methyl |

| C3/C5 | ~25-30 | ~20-25 | |

| C4 | ~60-65 | ~55-60 |

Note: These are estimated ranges based on general principles of substituent effects in cyclohexanes and may vary depending on the specific isomer and solvent conditions.

The cyclohexane ring in 1,4-dichloro-1-methylcyclohexane is not static but undergoes rapid chair-to-chair ring inversion at room temperature. researchgate.netmodgraph.co.uk Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational exchange processes. libretexts.org By recording NMR spectra at different temperatures, it is possible to slow down the rate of ring flipping.

At high temperatures, the ring inversion is fast on the NMR timescale, and the observed spectrum is an average of the two chair conformers. As the temperature is lowered, the rate of exchange decreases. At a certain temperature, known as the coalescence temperature, the signals for the axial and equatorial protons (or carbons) broaden and merge. Upon further cooling, below the coalescence temperature, the exchange becomes slow enough that separate signals for each conformer can be observed. libretexts.org

From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. This provides a quantitative measure of the energy barrier for the conformational change. researchgate.net For substituted cyclohexanes, these barriers are typically in the range of 10-12 kcal/mol. The presence of the methyl and chloro substituents in 1,4-dichloro-1-methylcyclohexane will influence the equilibrium between the two chair conformers and the energy barrier to their interconversion. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture and Absolute Stereochemistry

While NMR spectroscopy provides detailed information about the structure and dynamics in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and torsional angles, providing a definitive picture of the molecule's three-dimensional architecture.

For 1,4-dichloro-1-methylcyclohexane, X-ray crystallography can unequivocally establish the absolute stereochemistry of a chiral isomer, provided a suitable crystal can be grown. It can confirm the chair conformation of the cyclohexane ring and determine the axial or equatorial positions of the methyl and chloro substituents. This solid-state data serves as a crucial reference point for interpreting the more complex conformational equilibria observed in solution by NMR. uq.edu.au

Interactive Data Table: Hypothetical X-ray Crystallographic Data for an Isomer of 1,4-Dichloro-1-methylcyclohexane

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell |

| a (Å) | 10.123 | Unit cell dimension |

| b (Å) | 6.456 | Unit cell dimension |

| c (Å) | 12.789 | Unit cell dimension |

| β (°) | 105.4 | Unit cell angle |

| C1-Cl (axial) (Å) | 1.83 | Bond length |

| C4-Cl (equatorial) (Å) | 1.81 | Bond length |

| C1-CH₃ (Å) | 1.54 | Bond length |

| C-C-C (°) | 111.5 | Average ring bond angle |

Note: This data is hypothetical and serves as an example of the type of information obtained from an X-ray crystallographic study.

High-Resolution Mass Spectrometry in Elucidating Molecular Formulas and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a vital tool for the characterization of 1,4-dichloro-1-methylcyclohexane. It provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula. pnnl.gov For C₇H₁₂Cl₂, the presence of two chlorine atoms leads to a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). libretexts.org This results in a molecular ion cluster with peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1, respectively. docbrown.info This isotopic signature is a clear indicator of a molecule containing two chlorine atoms.

In addition to determining the molecular formula, mass spectrometry provides information about the fragmentation pathways of the molecule upon ionization. The fragmentation pattern is often characteristic of the compound's structure. For 1,4-dichloro-1-methylcyclohexane, common fragmentation pathways would likely involve the loss of a chlorine atom (Cl•), a methyl radical (CH₃•), or hydrogen chloride (HCl). docbrown.infolibretexts.org The analysis of these fragment ions can provide further confirmation of the compound's structure and connectivity.

Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data for 1,4-Dichloro-1-methylcyclohexane

| Ion | Calculated m/z | Possible Fragmentation Pathway |

| [C₇H₁₂³⁵Cl₂]⁺• | 166.0316 | Molecular Ion (M) |

| [C₇H₁₂³⁵Cl³⁷Cl]⁺• | 168.0287 | Molecular Ion (M+2) |

| [C₇H₁₂³⁷Cl₂]⁺• | 170.0257 | Molecular Ion (M+4) |

| [C₇H₁₂³⁵Cl]⁺ | 131.0628 | Loss of Cl• |

| [C₆H₉³⁵Cl₂]⁺ | 151.0081 | Loss of CH₃• |

| [C₇H₁₁³⁵Cl]⁺• | 130.0549 | Loss of HCl |

Vibrational Spectroscopy (Infrared and Raman) for Conformational Preference and Functional Group Identification

For 1,4-dichloro-1-methylcyclohexane, IR and Raman spectra will show characteristic absorption bands for C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups, as well as C-C stretching vibrations of the cyclohexane ring. The C-Cl stretching vibrations are particularly informative. The frequency of the C-Cl stretch is dependent on whether the chlorine atom is in an axial or equatorial position. Generally, the C-Cl stretch for an equatorial chlorine atom occurs at a higher frequency (around 740-780 cm⁻¹) compared to an axial chlorine atom (around 680-730 cm⁻¹).

By analyzing the C-Cl stretching region of the IR and Raman spectra, it is possible to gain insight into the conformational preference of the 1,4-dichloro-1-methylcyclohexane isomers in different physical states (gas, liquid, or solid). For instance, a comparison of the spectra in the liquid and solid phases can reveal whether a particular conformer is favored in the crystalline state.

Synthetic Strategies and Transformational Chemistry of 1,4 Dichloro 1 Methylcyclohexane and Its Precursors

Regio- and Stereoselective Approaches to Functionalized Cyclohexane (B81311) Derivatives

The synthesis of complex cyclohexane derivatives, which are key structural motifs in many natural products and bioactive compounds, demands precise control over the spatial arrangement of substituents. nih.gov Modern synthetic organic chemistry has risen to this challenge by developing sophisticated regio- and stereoselective methods. nih.govacs.org

Organocatalytic domino or cascade reactions have become a powerful tool for constructing complex molecular frameworks from simple precursors in a single pot. nih.gov For instance, a highly stereoselective one-pot Michael-Michael-1,2-addition sequence can generate fully substituted cyclohexanes with five contiguous stereocenters. This process often utilizes a chiral aminoguaramide catalyst to initiate an enantioselective Michael addition, followed by a base-catalyzed domino sequence, affording the desired products in high yields (68-86%) and excellent stereoselectivities (>30:1 dr and 96-99% ee). nih.gov

Another powerful strategy involves radical cyclization, where the regiochemistry can be influenced by the presence of Lewis acids. acs.org This approach is valuable for creating optically active cyclopentanes and cyclohexanes that serve as versatile chiral building blocks. acs.org The Sharpless asymmetric epoxidation is a key step in preparing the necessary precursors, leading to products with high enantiomeric excess (95% ee). acs.org The subsequent epoxide ring-opening with organoaluminum reagents can proceed with high regioselectivity, as shown in the table below. acs.org

Table 1: Regioselectivity in Epoxide Ring-Opening Reaction

| R Group in RC⋮CAlEt₂ | Regioselectivity (Desired:Undesired) |

|---|---|

| Me | 92:8 |

| Bu | 95:5 |

| Ph | 95:5 |

Data sourced from reference acs.org

The stereochemical outcome in substituted cyclohexanes is heavily influenced by conformational preferences. Substituents on a cyclohexane ring can occupy either axial or equatorial positions, with the chair conformation being the most stable. libretexts.org For monosubstituted cyclohexanes like methylcyclohexane (B89554), the conformer with the methyl group in the equatorial position is significantly more stable (by about 7.6 kJ/mol) than the axial conformer due to the avoidance of destabilizing 1,3-diaxial interactions. libretexts.org This energy difference is even more pronounced for larger substituents like a tert-butyl group (~21 kJ/mol). libretexts.org

Halogenation Methods for Selective Chlorination of Cyclohexane Systems

The direct chlorination of C(sp³)–H bonds is a fundamental transformation, but traditional methods using chlorine gas often lack selectivity, leading to mixtures of isomeric and polychlorinated products. nih.gov Modern advancements have focused on developing site-selective and functional-group-tolerant chlorination reactions, which are crucial for the late-stage functionalization of complex molecules. nih.govacs.org

One such method employs a combination of an azidoiodinane and a copper(II) chloride complex. This system generates a highly selective hydrogen-atom abstractor under mild conditions, enabling the chlorination of tertiary C(sp³)–H bonds with high precision and yield. nih.gov This method has demonstrated exceptional functional group tolerance and can selectively chlorinate specific positions even in complex molecular architectures. nih.gov For example, the chlorination of cyclohexane itself using this method yielded chlorocyclohexane (B146310) in 69% yield without the formation of dichlorocyclohexane byproducts. nih.gov

Other approaches include using N-chloroamides, which allow for the site-selective chlorination of aliphatic C-H bonds dictated by steric and electronic factors. acs.org Microflow reactor technology has also been applied to the radical chlorination of cycloalkanes using reagents like molecular chlorine or sulfuryl chloride under photo-irradiation. asahilab.co.jp This technique offers high selectivity for single chlorination products. asahilab.co.jp

Table 2: Microflow Radical Chlorination of Cyclohexane

| Chlorinating Agent | Molar Ratio (Cyclohexane:Reagent) | Residence Time (min) | Yield of Chlorocyclohexane (%) |

|---|---|---|---|

| Sulfuryl Chloride | 40:1 | 19 | 22 |

| Sulfuryl Chloride | 80:1 | 19 | 20 |

| Sulfuryl Chloride | 40:1 | 57 | 35 |

Data sourced from reference asahilab.co.jp

For industrial-scale synthesis, processes involving reactive distillation have been developed. google.com This technique combines the reaction and separation steps, allowing for the continuous removal of the desired monochlorinated product (chlorocyclohexane) from the reaction zone to prevent over-chlorination. This method can achieve high conversion of cyclohexane while maintaining good selectivity for the target product. google.com

Introduction and Functionalization of Methyl Groups in Cyclohexane Derivatives

The introduction of a methyl group onto a cyclohexane ring is a common synthetic step, often achieved through the reaction of an appropriate precursor. For example, 1-chloro-1-methylcyclohexane (B1295254) can be synthesized by the reaction of methylenecyclohexane (B74748) with hydrogen chloride (HCl). youtube.com This reaction proceeds via a Markovnikov addition mechanism, where the proton adds to the carbon with more hydrogen atoms, and the chloride nucleophile attacks the resulting tertiary carbocation. youtube.com

Table 3: Conformational Energy of Cyclohexane Substituents

| Substituent (X) | ΔG (kcal/mol) for Axial -> Equatorial |

|---|---|

| -F | 0.2 |

| -OH | 1.0 |

| -CH₃ | 1.8 |

Data sourced from reference umn.edu

The presence of the methyl group also impacts the reactivity of adjacent functional groups. The formation of a tertiary carbocation at a methyl-substituted carbon is more favorable than the formation of a secondary carbocation, which explains why 1-methyl-1-chlorocyclohexane is more reactive towards SN1 nucleophilic substitution than 1-chlorocyclohexane. youtube.com

Chemical Transformations for Derivatization of 1,4-dichloro-1-methylcyclohexane

The two chlorine atoms in 1,4-dichloro-1-methylcyclohexane offer sites for further chemical transformations, primarily through nucleophilic substitution reactions. The chlorine atom at the C1 position is attached to a tertiary carbon, while the chlorine at the C4 position is on a secondary carbon. This structural difference influences their relative reactivity.

The tertiary alkyl halide at C1 is prone to undergo SN1-type reactions. youtube.com This involves the departure of the chloride ion to form a stable tertiary carbocation intermediate. This carbocation can then be attacked by a nucleophile. For instance, in a reaction with a weak nucleophile like water, 1-chloro-1-methylcyclohexane readily forms 1-methylcyclohexanol. chegg.com The reaction follows first-order kinetics, which is characteristic of the SN1 mechanism. youtube.comchegg.com

The interplay between substitution and elimination pathways, as well as the differing reactivity of the tertiary and secondary centers, allows for a range of potential derivatizations of the 1,4-dichloro-1-methylcyclohexane core structure.

Mechanistic Organic Chemistry: Reactivity of 1,4 Dichloro 1 Methylcyclohexane

Elimination Reactions in Halogenated Cyclohexanes

Elimination reactions in substituted cyclohexanes are highly stereospecific, with the reaction mechanism and resulting products being heavily dependent on the conformation of the substrate.

E2 Elimination Pathways: Stereoelectronic Requirements (Anti-periplanar geometry) and Regioselectivity (Zaitsev vs. Hofmann)

The E2 (bimolecular elimination) reaction proceeds through a concerted mechanism where a base removes a proton while the leaving group departs simultaneously. For this to occur, the proton and the leaving group must be in an anti-periplanar arrangement, meaning they are in the same plane but on opposite sides of the C-C bond. In cyclohexane (B81311) systems, this stereoelectronic requirement is met only when both the hydrogen and the leaving group are in axial positions. libretexts.orglibretexts.orgmasterorganicchemistry.com This trans-diaxial arrangement is crucial and often dictates the regioselectivity of the reaction, sometimes overriding Zaitsev's rule. libretexts.orglibretexts.org

Zaitsev's Rule predicts that the more substituted (and thus more stable) alkene will be the major product. orgoreview.com This is typically favored when using a small, strong base.

Hofmann's Rule predicts the formation of the least substituted alkene. This is often observed when using a bulky base, which preferentially abstracts the more sterically accessible proton, or when the leaving group is large and charged. masterorganicchemistry.comlibretexts.org

In 1,4-dichloro-1-methylcyclohexane, the requirement for a trans-diaxial arrangement will determine which protons are available for elimination for each isomer, thus influencing the potential alkene products. For elimination to occur, the chlorine atom must be in an axial position. masterorganicchemistry.comkhanacademy.org

Elimination at the tertiary center (C1): The chlorine at C1 is a tertiary leaving group. For E2 elimination, it must be axial. The base can then abstract an anti-periplanar axial proton from either C2 or C6.

Elimination at the secondary center (C4): The chlorine at C4 is a secondary leaving group. If this chlorine is in an axial position, a base can abstract an anti-periplanar axial proton from either C3 or C5.

The regiochemical outcome depends on the specific isomer (cis or trans) and the base used. For instance, if a trans-diaxial arrangement can lead to the formation of either a more substituted (Zaitsev) or less substituted (Hofmann) alkene, a small base like sodium ethoxide will favor the Zaitsev product, while a bulky base like potassium tert-butoxide will favor the Hofmann product due to steric hindrance. orgoreview.comchemistrysteps.com However, if only one anti-periplanar proton is available due to the ring's conformation, that proton will be removed regardless of the Zaitsev/Hofmann preference. libretexts.orgorgoreview.com

E1 Elimination Mechanisms: Carbocation Formation, Stability, and Rearrangements in Substituted Cyclohexanes

The E1 (unimolecular elimination) reaction is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. libretexts.orgmasterorganicchemistry.com In the second step, a weak base removes a proton from a carbon adjacent to the positive charge, forming an alkene. lumenlearning.com

The rate of the E1 reaction is primarily dependent on the stability of the carbocation intermediate. chemistrytalk.orgpressbooks.pub The order of carbocation stability is tertiary > secondary > primary.

Formation at C1: The chlorine at the C1 position is on a tertiary carbon. Its departure would form a relatively stable tertiary carbocation, making the E1 pathway highly favorable at this position. masterorganicchemistry.comquora.com

Formation at C4: The chlorine at the C4 position is on a secondary carbon. Its departure would form a less stable secondary carbocation, making the E1 pathway less favorable compared to the tertiary center. libretexts.org

Once formed, carbocations can undergo rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation. chemistrytalk.orgkhanacademy.orglibretexts.org In the case of the carbocation formed at C4 of 1,4-dichloro-1-methylcyclohexane, a hydride shift is theoretically possible, but since the adjacent carbons are also secondary, a significant stabilizing rearrangement is unlikely within the cyclohexane ring itself unless ring contraction or expansion occurs, which is generally less common for six-membered rings. chemistrytalk.org Because E1 reactions proceed through a planar carbocation, there is no strict geometric requirement for the orientation of the proton to be eliminated, unlike in E2 reactions. saskoer.ca Consequently, E1 reactions typically follow Zaitsev's rule, yielding the most stable, more substituted alkene as the major product. chemistrysteps.comlumenlearning.com

Competition Between E1 and E2 Mechanisms as a Function of Substrate and Reaction Conditions

The competition between E1 and E2 elimination pathways is governed by several factors, primarily the strength of the base, the nature of the substrate, and the solvent. libretexts.orgchemistry.coachlibretexts.org

| Factor | Favors E2 | Favors E1 |

| Base | Strong, concentrated base (e.g., OH⁻, RO⁻) chemistry.coach | Weak or dilute base (e.g., H₂O, ROH) chemistry.coach |

| Substrate | Primary, Secondary, or Tertiary libretexts.org | Secondary or Tertiary (where a stable carbocation can form) masterorganicchemistry.comlumenlearning.com |

| Leaving Group | Good leaving group | Excellent leaving group (to facilitate ionization) |

| Solvent | Less polar aprotic solvents | Polar protic solvents (to stabilize the carbocation intermediate) libretexts.org |

| Temperature | Higher temperatures favor elimination over substitution | Higher temperatures favor elimination over substitution lumenlearning.com |

For 1,4-dichloro-1-methylcyclohexane:

At the tertiary center (C1) , both E1 and E2 are possible. The choice is dictated by the base: a strong base like potassium tert-butoxide will promote E2, while a weak base/nucleophile like ethanol (B145695) will favor an E1/SN1 pathway. libretexts.orglibretexts.org

At the secondary center (C4) , E2 is generally favored over E1, especially with a strong base. An E1 reaction would require the formation of a less stable secondary carbocation. lumenlearning.com

Nucleophilic Substitution Reactions

Alongside elimination, halogenated cyclohexanes can also undergo nucleophilic substitution reactions, with the mechanism again being highly dependent on the substrate structure.

SN2 Reaction Pathways: Backside Attack and Inversion of Configuration in Cyclohexane Systems

The SN2 (bimolecular nucleophilic substitution) reaction is a single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). youtube.comyoutube.com This concerted mechanism results in an inversion of stereochemistry at the reaction center.

The rate of the SN2 reaction is highly sensitive to steric hindrance. libretexts.orgyoutube.com

At the tertiary center (C1): The C1 carbon is bonded to three other carbon atoms (the methyl group and two ring carbons). This creates significant steric hindrance, effectively blocking the backside attack required for an SN2 reaction. Therefore, SN2 reactions are considered impossible at tertiary centers. askiitians.comkhanacademy.orgyoutube.com

At the secondary center (C4): The C4 carbon is less sterically hindered than C1. An SN2 reaction is possible at this position, provided a strong nucleophile is used and that elimination (E2) does not become the dominant pathway. For the reaction to occur, the nucleophile must approach from the side opposite the C-Cl bond. youtube.com In a cyclohexane chair conformation, this attack is generally more favorable when the leaving group is in an axial position, as the approach to the anti-bonding orbital is less hindered. chemistrysteps.com

SN1 Reaction Mechanisms: Carbocation Intermediates and Stereochemical Outcomes

The SN1 (unimolecular nucleophilic substitution) reaction proceeds through the same initial step as the E1 reaction: the formation of a carbocation intermediate. libretexts.orgpressbooks.pub The nucleophile then attacks the planar, sp²-hybridized carbocation. pressbooks.pubopenstax.org

At the tertiary center (C1): This position is ideal for the SN1 mechanism due to the formation of a stable tertiary carbocation. quora.compressbooks.pub

At the secondary center (C4): An SN1 reaction is less likely here due to the higher energy of the secondary carbocation intermediate compared to the tertiary one. pressbooks.pub

Because the nucleophile can attack the planar carbocation from either face with nearly equal probability, SN1 reactions typically lead to a mixture of stereoisomers: both inversion and retention of configuration. libretexts.orgopenstax.org If the starting material is chiral, this often results in a racemic or near-racemic mixture of products, leading to a loss of optical activity. chemicalnote.commasterorganicchemistry.com However, complete racemization is not always observed; sometimes a slight excess of the inversion product is formed due to the departing leaving group temporarily shielding one face of the carbocation in an "ion pair". openstax.org

Influence of Substituents and Conformation on SN1/SN2 Selectivity and Rates

The reactivity of 1,4-dichloro-1-methylcyclohexane in nucleophilic substitution reactions is intricately linked to the interplay of its substituents and the conformational preferences of the cyclohexane ring. These factors dictate the propensity of the molecule to undergo either a unimolecular (SN1) or a bimolecular (SN2) substitution pathway, and they significantly influence the rates of these reactions.

The key structural features of 1,4-dichloro-1-methylcyclohexane that govern its reactivity are the tertiary carbon atom bearing a chlorine and a methyl group (C-1), and the secondary carbon atom bearing a chlorine atom (C-4). The cyclohexane ring exists predominantly in a chair conformation, and the substituents can occupy either axial or equatorial positions.

Conformational Analysis and Steric Effects

The chair conformation of cyclohexane minimizes torsional and angle strain. In 1,4-dichloro-1-methylcyclohexane, two chair conformers are in equilibrium through a process of ring-flipping. The relative stability of these conformers is determined by the steric interactions of the substituents, particularly the bulky methyl group, with the rest of the ring. These steric clashes, known as 1,3-diaxial interactions, are more pronounced for larger groups in the axial position. perlego.com

The methyl group at C-1, being larger than the chlorine atom, will strongly prefer the equatorial position to minimize steric strain. perlego.com This locks the conformation to a significant extent. Consequently, the chlorine atom at C-1 will be predominantly in the axial position in one conformer and the chlorine at C-4 will be in an equatorial position. In the other ring-flipped conformer, the C-1 chlorine would be equatorial and the C-4 chlorine would be axial. The equilibrium will favor the conformer with the larger group (methyl) in the equatorial position.

Reactivity at the Tertiary Center (C-1)

The tertiary carbon atom (C-1) is bonded to a methyl group and a chlorine atom. Tertiary alkyl halides are generally prone to undergo SN1 reactions due to the stability of the resulting tertiary carbocation intermediate. masterorganicchemistry.combyjus.com The rate-determining step in an SN1 reaction is the formation of this carbocation. byjus.com

The presence of the methyl group at C-1 provides electron-donating inductive effects, which help to stabilize the positive charge of the tertiary carbocation. The rate of an SN1 reaction at this center would be influenced by the solvent polarity, with polar protic solvents favoring the reaction by solvating the leaving group and the carbocation intermediate. byjus.com

An SN2 reaction at the tertiary C-1 center is highly unlikely. The backside attack required for an SN2 mechanism is severely hindered by the steric bulk of the methyl group and the cyclohexane ring itself. masterorganicchemistry.com

Reactivity at the Secondary Center (C-4)

The secondary carbon atom (C-4) is bonded to a chlorine atom and two hydrogen atoms. Secondary alkyl halides can undergo both SN1 and SN2 reactions, and the preferred pathway depends on the reaction conditions, such as the nature of the nucleophile and the solvent. spcmc.ac.in

SN2 Pathway: A strong, non-bulky nucleophile in a polar aprotic solvent would favor an SN2 reaction at C-4. For an SN2 reaction to occur, the nucleophile must attack the carbon atom from the side opposite to the leaving group (backside attack). The conformation of the cyclohexane ring plays a crucial role here. If the chlorine atom at C-4 is in the axial position, the backside attack is relatively unhindered. However, if the chlorine is in the more stable equatorial position, the ring itself can sterically hinder the approach of the nucleophile.

SN1 Pathway: In the presence of a weak nucleophile and a polar protic solvent, an SN1 reaction at C-4 becomes more probable. The formation of a secondary carbocation at this position is less favorable than the formation of a tertiary carbocation at C-1. However, it can still occur, especially under forcing conditions.

Comparative Reactivity and Selectivity

Given the structure of 1,4-dichloro-1-methylcyclohexane, nucleophilic substitution will predominantly occur at the tertiary center (C-1) via an SN1 mechanism. The rate of this reaction will be significantly faster than any substitution at the secondary center (C-4).

The following table illustrates the expected relative rates of solvolysis (an SN1 reaction where the solvent is the nucleophile) for 1,4-dichloro-1-methylcyclohexane compared to related compounds. The data is illustrative and based on established principles of carbocation stability.

| Compound | Position of Leaving Group | Substrate Type | Expected Relative Solvolysis Rate (krel) | Predominant Mechanism |

| tert-Butyl chloride | - | Tertiary | 1 | SN1 |

| 1-Chloro-1-methylcyclohexane (B1295254) | C-1 | Tertiary | >1 | SN1 |

| 1,4-Dichloro-1-methylcyclohexane | C-1 | Tertiary | Slightly < 1-Chloro-1-methylcyclohexane | SN1 |

| 1,4-Dichloro-1-methylcyclohexane | C-4 | Secondary | << 1 | SN1/SN2 (slow) |

| Chlorocyclohexane (B146310) | C-1 | Secondary | << 1 | SN1/SN2 (slow) |

Note: The relative rates are qualitative predictions. The electron-withdrawing effect of the second chlorine atom in 1,4-dichloro-1-methylcyclohexane is expected to slightly destabilize the carbocation at C-1, leading to a marginally slower rate compared to 1-chloro-1-methylcyclohexane.

The following table summarizes the expected influence of nucleophile and solvent on the reaction pathway at the C-4 position.

| Nucleophile | Solvent | Expected Predominant Mechanism at C-4 |

| Strong, non-bulky (e.g., I⁻, CN⁻) | Polar Aprotic (e.g., Acetone, DMSO) | SN2 |

| Weak (e.g., H₂O, ROH) | Polar Protic (e.g., Ethanol, Water) | SN1 (slow) / E1 |

| Strong, bulky base (e.g., t-BuOK) | - | E2 |

Computational and Theoretical Studies on the Dynamics and Energetics of 1,4 Dichloro 1 Methylcyclohexane

Ab Initio and Density Functional Theory (DFT) Calculations of Conformational Energies and Barriers

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to calculate the electronic structure and energy of molecules from first principles, without reliance on empirical parameters. These methods are crucial for determining the relative stabilities of the different chair conformations of 1,4-dichloro-1-methylcyclohexane and the energy barriers for the ring-inversion process.

For a disubstituted cyclohexane (B81311) like the 1,4-isomer, two chair conformations are possible for each geometric isomer (cis and trans). The relative energy of these conformers is largely determined by the steric strain experienced by the substituents. Specifically, substituents in the axial position experience destabilizing steric interactions with the other two axial hydrogens on the same side of the ring, a phenomenon known as 1,3-diaxial interaction. libretexts.orglibretexts.org Consequently, substituents preferentially occupy the more spacious equatorial positions. libretexts.orgopenstax.org

In the case of cis-1,4-dichloro-1-methylcyclohexane, one chair conformation will have the methyl group in an axial position and the chlorine atom in an equatorial position, while the ring-flipped conformer will have an equatorial methyl group and an axial chlorine atom. libretexts.org DFT calculations can precisely quantify the energy difference between these two states. The stability is dictated by the relative steric bulk of the methyl and chloro groups. This steric preference is often quantified by the "A-value," which is the difference in Gibbs free energy between the axial and equatorial conformations for a monosubstituted cyclohexane. wikipedia.org The group with the larger A-value has a stronger preference for the equatorial position. masterorganicchemistry.com

For trans-1,4-dichloro-1-methylcyclohexane, one chair conformer places both the methyl group and the chlorine atom in equatorial positions, while the other places them both in axial positions. libretexts.org Ab initio and DFT calculations consistently show that the diequatorial conformer is significantly more stable, as it avoids the substantial steric strain from two axial substituents. openstax.orglibretexts.org

Calculations using hybrid density functional methods such as B3LYP, often paired with extensive basis sets like 6-311+G(d,p), can provide accurate predictions of these energy differences. researchgate.netacs.org These computations also allow for the mapping of the potential energy surface for the ring inversion, identifying the transition state structures (typically a half-chair conformation) and intermediates (such as the twist-boat) that connect the two chair forms. researchgate.netmasterorganicchemistry.com The calculated energy difference between the ground state chair and the highest energy transition state represents the activation energy barrier for the ring flip.

| Substituent | A-Value (kJ/mol) | A-Value (kcal/mol) | Reference |

|---|---|---|---|

| -Cl (Chloro) | 2.0 - 2.6 | 0.48 - 0.62 | libretexts.orgmasterorganicchemistry.com |

| -CH₃ (Methyl) | 7.3 - 7.6 | 1.74 - 1.82 | libretexts.orgwikipedia.orgstereoelectronics.org |

| -C(CH₃)₃ (tert-Butyl) | ~22.8 | ~5.0 | libretexts.orgwikipedia.org |

Molecular Mechanics and Force Field Development for Substituted Cyclohexanes

While quantum mechanical methods provide high accuracy, they are computationally expensive, especially for large systems or long-timescale dynamic simulations. Molecular mechanics (MM) offers a faster, classical mechanics-based alternative. nih.gov In MM, the potential energy of a molecule is calculated using a "force field," which is a set of empirical equations and parameters that describe the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). nih.gov

The accuracy of molecular mechanics simulations is entirely dependent on the quality of the force field parameters. nih.gov For substituted cyclohexanes, the force field must accurately reproduce the geometry of the chair conformation and the energy penalties associated with placing substituents in axial positions. Force fields like MMFF94 (Merck Molecular Force Field), OPLS (Optimized Potentials for Liquid Simulations), and CHARMM (Chemistry at HARvard Macromolecular Mechanics) are commonly used for small organic molecules. nih.govsapub.org

Developing robust force fields for halogenated compounds like 1,4-dichloro-1-methylcyclohexane presents a specific challenge. nih.govunipi.it The parameters for the chlorine atoms must correctly account for their size (van der Waals radius) and polarity (partial atomic charge). nih.gov A significant effort in computational chemistry is dedicated to parameterizing force fields against high-level quantum mechanical calculations or experimental data (e.g., thermodynamic properties of liquids) to ensure they can reliably predict conformational energies and behaviors. unipi.itacs.org A well-parameterized force field can be used to rapidly screen the conformational space of complex molecules and serve as the engine for molecular dynamics simulations.

Advanced Computational Techniques for Simulating Ring Inversion and Dynamic Processes

The interconversion between the two chair forms of 1,4-dichloro-1-methylcyclohexane is a dynamic process known as ring inversion or a "ring flip." This process does not occur in a single step but proceeds through a series of higher-energy intermediate conformations, including the half-chair, twist-boat, and boat forms. researchgate.netmasterorganicchemistry.com Advanced computational techniques are employed to simulate this entire pathway and determine the rates of interconversion.

Molecular Dynamics (MD) Simulations: Using a force field, MD simulations calculate the trajectory of atoms over time by solving Newton's equations of motion. By simulating the molecule at a given temperature, one can directly observe ring-flipping events. Analysis of these trajectories can reveal the mechanism of inversion and the lifetime of different conformational states.

Potential of Mean Force (PMF) Calculations: To quantify the energy barrier of the ring flip more precisely, techniques like umbrella sampling combined with MD simulations are used to calculate the Potential of Mean Force. The PMF describes the free energy profile along a chosen reaction coordinate, such as a key dihedral angle of the cyclohexane ring. nih.gov This method allows for the determination of the free energy barriers between the chair and twist-boat conformers, providing a comprehensive view of the conformational energy landscape. nih.gov

Dynamic NMR (DNMR) Simulation: Experimentally, the rate of ring inversion can often be measured using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. At low temperatures, the inversion is slow, and separate signals for axial and equatorial protons can be observed. As the temperature increases, the inversion rate increases, causing these signals to broaden and eventually coalesce into a single averaged peak. Computational methods can be used to simulate the DNMR spectra based on calculated inversion rates, allowing for a direct comparison between theoretical models and experimental results. nih.gov

Theoretical Modeling of Substituent Effects on Ring Strain and Conformational Preferences

The conformational preferences in 1,4-dichloro-1-methylcyclohexane are governed by the effects the chloro and methyl substituents have on the stability of the cyclohexane ring. Theoretical models are used to understand and quantify these effects, which primarily involve steric and electronic contributions.

Steric Strain and 1,3-Diaxial Interactions: The most significant factor determining conformational preference in substituted cyclohexanes is steric strain. libretexts.org As previously mentioned, an axial substituent experiences repulsive van der Waals interactions with the two other syn-axial hydrogens (or other substituents) at the C3 and C5 positions. libretexts.orglumenlearning.com Theoretical models quantify this strain energy. For methylcyclohexane (B89554), the axial conformer is destabilized by approximately 7.6 kJ/mol (1.8 kcal/mol) due to these 1,3-diaxial interactions. libretexts.orglibretexts.org For chlorocyclohexane (B146310), the destabilization is smaller, around 2.0-2.6 kJ/mol, because although chlorine is heavier, the longer carbon-chlorine bond length places the atom further from the axial hydrogens, reducing the steric clash. libretexts.orgmasterorganicchemistry.com

Computational models allow chemists to predict the most stable conformer for polysubstituted systems by assuming the additivity of these strain energies. masterorganicchemistry.com For cis-1,4-dichloro-1-methylcyclohexane, the conformer with the bulkier methyl group in the equatorial position and the smaller chloro group in the axial position is predicted to be more stable. libretexts.orglibretexts.org The energy difference can be estimated as the difference between the A-values of the methyl and chloro groups. libretexts.orglibretexts.org

Environmental and Degradation Pathways of Chlorinated Cyclohexane Derivatives

Mechanisms of Abiotic Degradation in Environmental Systems (e.g., hydrolysis, photolysis)

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For chlorinated organic compounds like Cyclohexane (B81311), 1,4-dichloro-1-methyl-, hydrolysis and photolysis are the primary abiotic degradation pathways.

Hydrolysis:

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis for haloalkanes is influenced by the stability of the resulting carbocation intermediate. In the case of 1-chloro-1-methylcyclohexane (B1295254), a structurally similar compound, the hydrolysis is expected to proceed via an SN1 mechanism. This is because the tertiary carbocation formed upon the loss of the chloride ion is relatively stable. The presence of the methyl group at the same carbon as a chlorine atom in Cyclohexane, 1,4-dichloro-1-methyl- suggests that the loss of this chlorine would also lead to a stable tertiary carbocation, thus facilitating hydrolysis. The six-membered cyclohexane ring can adopt a conformation that minimizes angle strain in the sp2-hybridized carbocation intermediate, which can lead to a faster hydrolysis rate compared to analogous compounds with smaller rings like cyclopentane. quora.com

The general reaction for the hydrolysis of the tertiary chloro group can be represented as:

C₇H₁₂Cl₂ + H₂O → C₇H₁₃ClO + HCl

This initial hydrolysis product, a chlorinated methylcyclohexanol, may undergo further degradation. The second chlorine atom, being on a secondary carbon, would likely hydrolyze at a slower rate.

Photolysis:

Bioremediation and Microbial Transformation of Chlorinated Cyclohexanes

The biodegradation of chlorinated hydrocarbons is a key process in their environmental fate. Both aerobic and anaerobic microorganisms have been shown to degrade various chlorinated compounds, although specific studies on Cyclohexane, 1,4-dichloro-1-methyl- are limited. Inferences can be drawn from research on similar molecules.

Under aerobic conditions, the initial attack on chlorinated aliphatic compounds is often catalyzed by oxygenase enzymes. For alkyl-substituted cycloalkanes, the degradation frequently begins with the oxidation of the alkyl side chain. nih.gov

For Cyclohexane, 1,4-dichloro-1-methyl-, a plausible aerobic degradation pathway would involve the initial oxidation of the methyl group to a carboxylic group, a process that can be followed by β-oxidation. nih.gov This would lead to the formation of chlorinated cyclohexane carboxylic acid. Subsequently, the cyclohexane ring can be opened. For instance, in the degradation of cyclohexane carboxylic acid by some bacteria, the ring is aromatized to 4-hydroxybenzoate (B8730719) through a series of enzymatic reactions. nih.gov

Alternatively, bacteria capable of degrading chlorinated benzenes initiate the process with dioxygenases that introduce hydroxyl groups onto the aromatic ring, leading to the formation of chlorocatechols which are then further metabolized. nih.gov While Cyclohexane, 1,4-dichloro-1-methyl- is not aromatic, it is possible that some aerobic bacteria could directly attack the chlorinated cyclohexane ring.

Potential Aerobic Degradation Steps:

Oxidation of the methyl group.

β-oxidation of the resulting carboxylic acid side chain.

Hydroxylation and opening of the cyclohexane ring.

Dechlorination of the resulting aliphatic intermediates.

| Microorganism Genus | Potential Role in Degradation |

| Alcanivorax | Known to degrade n-alkylcyclohexanes via β-oxidation of the alkyl side chain. nih.gov |

| Aromatoleum | Degrades cyclohexane carboxylate, a potential intermediate. nih.gov |

| Rhodopseudomonas | Degrades cyclohexane carboxylate. nih.gov |

Under anaerobic conditions, a primary degradation mechanism for highly chlorinated compounds is reductive dechlorination. In this process, the chlorinated compound serves as an electron acceptor, and a chlorine atom is removed and replaced with a hydrogen atom. This process is mediated by a diverse group of anaerobic bacteria.

For Cyclohexane, 1,4-dichloro-1-methyl-, anaerobic degradation would likely proceed through sequential reductive dechlorination. This would involve the stepwise removal of the chlorine atoms, potentially leading to monochlorinated and then non-chlorinated methylcyclohexane (B89554).

Potential Anaerobic Degradation Steps:

Reductive dechlorination of 1,4-dichloro-1-methylcyclohexane to 1-chloro-4-methylcyclohexane (B1618050) or 4-chloro-1-methylcyclohexane.

Further reductive dechlorination to methylcyclohexane.

The resulting methylcyclohexane could then be degraded via pathways established for non-chlorinated cycloalkanes, such as carboxylation followed by ring cleavage.

Research on the anaerobic degradation of cyclohexane has shown that it can be activated by addition to fumarate, leading to cycloalkylsuccinate derivatives, which are then further metabolized. frontiersin.org

| Microorganism Group | Potential Role in Degradation |

| Sulfate-reducing bacteria | Implicated in the anaerobic degradation of cyclohexane. frontiersin.org |

| Denitrifying bacteria | Known to anaerobically degrade cyclohexane derivatives. nih.gov |

Mechanistic Studies of Dechlorination Processes and Formation of Byproducts

The mechanisms of dechlorination are critical in determining the intermediates and final products of degradation.

Aerobic Dechlorination: In aerobic pathways, dechlorination can occur after the initial oxidation of the molecule. For instance, haloalkane dehalogenases can catalyze the hydrolytic cleavage of carbon-halogen bonds, converting the haloalkane to an alcohol. researchgate.net

Anaerobic Reductive Dechlorination: This process involves the transfer of electrons to the chlorinated compound. The source of electrons can be hydrogen or simple organic compounds. The enzymes involved are known as reductive dehalogenases. The process generally becomes more favorable as the number of chlorine atoms on the molecule increases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。